molecular formula C24H27NS B1215116 Tiopropamine CAS No. 39516-21-7

Tiopropamine

Cat. No.: B1215116
CAS No.: 39516-21-7
M. Wt: 361.5 g/mol
InChI Key: NUWWGCMQIKROIJ-UHFFFAOYSA-N
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Description

Thiopropamine is a stimulant drug that serves as an analogue of amphetamine. In thiopropamine, the phenyl ring of amphetamine has been replaced by a thiophene ring. Although it shares stimulant effects with amphetamine, it is approximately one-third as potent .

Preparation Methods

Synthetic Routes:: The synthesis of thiopropamine involves the following steps:

    Alkylation of Thiophene:

    Reaction Conditions:

    Industrial Production:

Chemical Reactions Analysis

Reactions:: Thiopropamine can undergo various chemical reactions, including:

    Oxidation: Thiopropamine can be oxidized to form 4-hydroxymethiopropamine.

    Reduction: Reduction of thiopropamine can yield inactive 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative.

    Substitution: Thiopropamine may participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Alkyl halides or other nucleophiles.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiopropamine’s applications span several fields:

    Chemistry: Used as a model compound for studying reactivity and mechanisms.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Limited research on potential therapeutic applications.

    Industry: Not widely employed due to its potency limitations.

Mechanism of Action

Thiopropamine likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, similar to amphetamine. Metabolism produces active 4-hydroxymethiopropamine and thiophene S-oxides, which may contribute to its effects .

Comparison with Similar Compounds

Thiopropamine’s uniqueness lies in its thiophene substitution. Similar compounds include amphetamine and its analogues, but none precisely match thiopropamine’s structure.

Properties

CAS No.

39516-21-7

Molecular Formula

C24H27NS

Molecular Weight

361.5 g/mol

IUPAC Name

3,3-diphenyl-N-(3-phenylsulfanylpropyl)propan-1-amine

InChI

InChI=1S/C24H27NS/c1-4-11-21(12-5-1)24(22-13-6-2-7-14-22)17-19-25-18-10-20-26-23-15-8-3-9-16-23/h1-9,11-16,24-25H,10,17-20H2

InChI Key

NUWWGCMQIKROIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCCSC2=CC=CC=C2)C3=CC=CC=C3

Key on ui other cas no.

39516-21-7
49566-00-9

Synonyms

1-(3,3-diphenylpropyl)amino-3-phenylthiopropane
thiopropamine

Origin of Product

United States

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